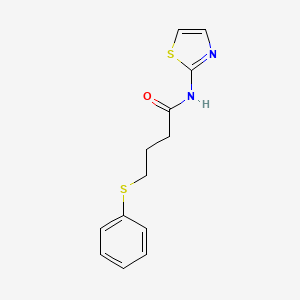

4-(phenylthio)-N-(thiazol-2-yl)butanamide

Description

Properties

IUPAC Name |

4-phenylsulfanyl-N-(1,3-thiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS2/c16-12(15-13-14-8-10-18-13)7-4-9-17-11-5-2-1-3-6-11/h1-3,5-6,8,10H,4,7,9H2,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQASFNMFUOHMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCCC(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(phenylthio)-N-(thiazol-2-yl)butanamide typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction using thiophenol and an appropriate leaving group.

Formation of Butanamide Backbone: The final step involves the amidation reaction, where the thiazole derivative is reacted with butanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Types of Reactions:

Oxidation: The phenylthio group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

Substitution: The phenylthio group can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon can be employed.

Substitution: Nucleophiles such as sodium amide or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Phenylthio)-N-(thiazol-2-yl)butanamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring, which is known for its biological activity.

Material Science: The compound can be used in the synthesis of novel polymers and materials with unique electronic properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 4-(phenylthio)-N-(thiazol-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The phenylthio group may enhance the compound’s binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Differences Among Thiazole-Based Amides

Key Observations :

Key Observations :

Biological Activity

4-(Phenylthio)-N-(thiazol-2-yl)butanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N2OS, with a molecular weight of 232.29 g/mol. The compound features a thiazole ring, a phenylthio group, and an amide functional group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiazole moiety is known for its role in enzyme inhibition, particularly related to acetylcholinesterase (AChE), which is crucial for neurotransmission. Compounds with similar structures have demonstrated significant AChE inhibitory activity, suggesting that this compound may exhibit similar properties.

In Vitro Studies

Recent studies have evaluated the inhibitory effects of compounds structurally related to this compound against AChE. For instance, a series of thiazole derivatives were synthesized and tested for their AChE inhibitory activity, with some compounds showing IC50 values as low as 2.7 µM . This suggests that modifications to the thiazole structure can enhance biological efficacy.

Antimicrobial Activity

Research has also indicated that compounds containing thiazole and phenyl groups exhibit antimicrobial properties. For example, derivatives similar to this compound have been screened against various bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating notable antibacterial activity .

Study on Acetylcholinesterase Inhibition

In a study aimed at developing new AChE inhibitors for Alzheimer's disease treatment, compounds featuring thiazole rings were synthesized and evaluated. The results showed that certain derivatives exhibited strong inhibitory activity against AChE, with potential implications for cognitive enhancement therapies .

Antimicrobial Screening

Another study focused on the synthesis and biological evaluation of thiazole derivatives found that several compounds exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria. This highlights the potential of thiazole-containing compounds in developing new antibiotics .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.